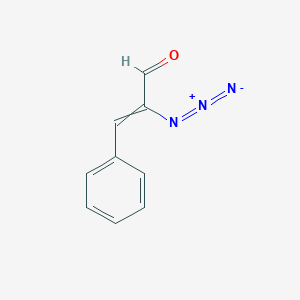![molecular formula C11H18O2Si B12539162 (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one CAS No. 652150-98-6](/img/structure/B12539162.png)
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propargyl alcohol and trimethylsilyl chloride.
Formation of Propargyl Trimethylsilyl Ether: Propargyl alcohol is reacted with trimethylsilyl chloride in the presence of a base like triethylamine to form propargyl trimethylsilyl ether.
Cyclization: The propargyl trimethylsilyl ether undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the oxetane ring.
Isomerization: The final step involves the isomerization of the oxetane to obtain the desired (3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols.
科学的研究の応用
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one involves its interaction with molecular targets through its strained ring structure. This strain can facilitate ring-opening reactions, making it reactive towards various biological and chemical targets. The compound can interact with enzymes, potentially inhibiting or modifying their activity, and can participate in pathways involving nucleophilic or electrophilic attack.
類似化合物との比較
Similar Compounds
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 1-(4-Fluorophenyl)piperazine
Uniqueness
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is unique due to its specific configuration and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetanes. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
特性
CAS番号 |
652150-98-6 |
|---|---|
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC名 |
(3R,4R)-3-propan-2-yl-4-(2-trimethylsilylethynyl)oxetan-2-one |
InChI |
InChI=1S/C11H18O2Si/c1-8(2)10-9(13-11(10)12)6-7-14(3,4)5/h8-10H,1-5H3/t9-,10+/m0/s1 |
InChIキー |
RABNKQHIYBHABQ-VHSXEESVSA-N |
異性体SMILES |
CC(C)[C@@H]1[C@@H](OC1=O)C#C[Si](C)(C)C |
正規SMILES |
CC(C)C1C(OC1=O)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
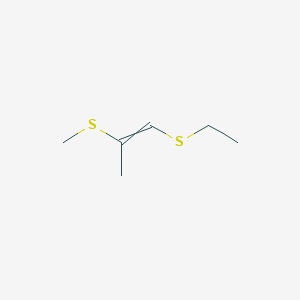


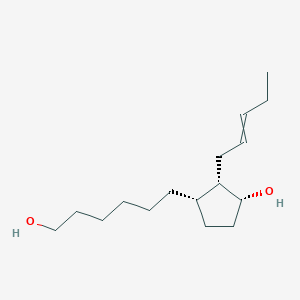
boranyl](/img/structure/B12539103.png)


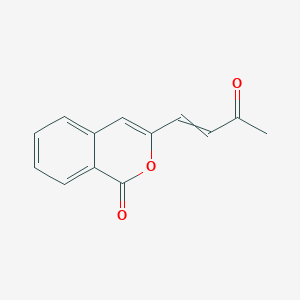
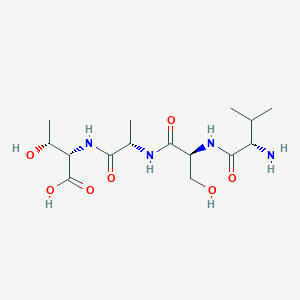
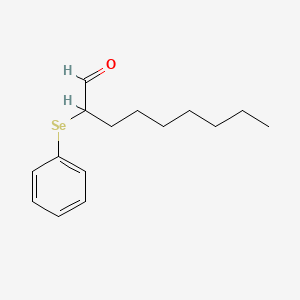
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
